[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine
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Description
“[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine” is a chemical compound. Its IUPAC name is 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involved the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .Chemical Reactions Analysis
In a study, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Scientific Research Applications
Catalytic Properties in Organic Synthesis
- The compound's derivatives are studied as efficient catalysts in hydroxylation reactions of alkanes, showing significant turnover numbers and alcohol selectivity. One such derivative, a diiron(III) complex with similar ligands, demonstrated high bond selectivity in the oxidation of adamantane to 1-adamantanol and 2-adamantanol (Sankaralingam & Palaniandavar, 2014).
Application in Schiff Bases Synthesis
- Schiff bases, incorporating this chemical structure, are synthesized and evaluated for their potential anticonvulsant properties. The structure of these bases and their efficacy in seizure protection indicate a significant role in medicinal chemistry (Pandey & Srivastava, 2011).
Luminescent Material Development
- A series of novel imidazo[1,5-a]pyridines, developed through a condensation process involving this compound, exhibited tunable luminescence and quantum yields, indicating potential for technological applications like blue light emission and large Stoke shift emitting materials (Volpi et al., 2017).
In Coordination Chemistry and Sensor Development
- The compound forms part of a zinc ion sensor with high selectivity and a significant fluorescence enhancement, indicating its application in developing sensitive and selective chemosensors (Kim et al., 2013).
- It is also involved in the creation of copper complexes used to probe differences in copper(I)-dioxygen chemistry, highlighting its role in the study of metal-ligand interactions and the development of metal-based catalysts (Lee et al., 2009).
Properties
IUPAC Name |
[3-(pyridin-2-ylmethyl)imidazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-5-10-6-12-8-14(10)7-9-3-1-2-4-13-9/h1-4,6,8H,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVILCMVKXMHYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC=C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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